Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
Description
BenchChem offers high-quality Tert-butyl (4-ethylpyrimidin-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-ethylpyrimidin-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-ethylpyrimidin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-8-9(6-12-7-13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNBKYXTRREGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability and Rotameric Dynamics of N-Boc-N-Ethylaminopyrimidines
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The tert-butyloxycarbonyl (Boc) protecting group is a staple in organic synthesis, yet its behavior on electron-deficient, sterically hindered amines—specifically N-ethylaminopyrimidines —deviates significantly from standard aliphatic models. This guide addresses the unique thermodynamic landscape of these intermediates. Unlike simple primary carbamates, the N-Boc-N-ethylaminopyrimidine scaffold presents a "perfect storm" of steric crowding and electronic withdrawal, leading to two critical phenomena: high rotational energy barriers (rotamers) that mimic impurities in analytical data, and accelerated thermal decomposition driven by relief of steric strain (B-strain).
Mechanistic Underpinnings: The Steric-Electronic Matrix
To understand the stability of this scaffold, one must analyze the competition between the electronic pull of the pyrimidine ring and the steric bulk of the ethyl and tert-butyl groups.
Electronic Stabilization (Acid Resistance)
In typical aliphatic amines, the nitrogen lone pair is basic. The Boc carbonyl oxygen is protonated by acid, leading to the E1-like elimination of the tert-butyl cation.[1] However, in aminopyrimidines , the nitrogen lone pair is delocalized into the electron-deficient pyrimidine ring (especially at the 2- and 4-positions).
-
Consequence: The nitrogen is less able to donate electron density to the carbamate carbonyl. The carbonyl oxygen becomes less basic, making protonation less favorable.
-
Result: N-Boc-aminopyrimidines often exhibit higher acid stability than their aliphatic counterparts, requiring more forcing conditions (e.g., concentrated TFA or HCl/dioxane with heat) for complete removal.
Steric Destabilization (Thermal Lability)
While electronically stabilized, these molecules are sterically compromised. The tertiary nitrogen is flanked by:
-
The rigid, planar Pyrimidine ring.
-
The flexible but bulky Ethyl group.
-
The massive Boc (tert-butyl) group.
This "three-way clash" prevents the carbamate from achieving planarity. The molecule exists in a high-energy state. Thermal decomposition (extrusion of isobutylene) releases this steric strain. Consequently, N-Boc-N-ethylaminopyrimidines are often thermally labile , with decomposition onset temperatures (
Rotameric Isomerism: The "Ghost" Impurity
A frequent point of confusion in drug development is the appearance of "impurities" in NMR or HPLC traces of N-Boc-N-ethylaminopyrimidines. These are often not impurities, but rotamers .
Due to the partial double-bond character of the N-C(O) carbamate bond, rotation is restricted.[2] In standard secondary carbamates (R-NH-Boc), the trans (Z) isomer dominates. However, the steric bulk of the ethyl group forces the molecule into a competitive equilibrium between E (cis) and Z (trans) conformers.
The NMR Signature[3]
-
Observation: Broadened peaks or distinct double sets of signals in
H and C NMR at room temperature. -
Diagnostic: The ethyl
quartet often appears as two overlapping multiplets or two distinct quartets. -
Validation: Variable Temperature (VT) NMR is required to coalesce these signals, confirming they are dynamic isomers rather than static impurities.
Thermodynamic Decomposition Pathways
The degradation of Boc-protected ethylaminopyrimidines follows two distinct thermodynamic trajectories depending on the stimulus.
Pathway A: Acid-Catalyzed Hydrolysis ( /E1)
-
Mechanism: Protonation of the carbonyl oxygen
Resonance stabilization Cleavage of the -butyl cation Decarboxylation. -
Rate Limiting Step: Formation of the
-butyl cation. -
Specifics: Slower in pyrimidines due to electron withdrawal.
Pathway B: Thermal Elimination (Concerted )
-
Mechanism: A concerted, six-membered cyclic transition state (Chugaev-like elimination). The carbonyl oxygen abstracts a
-proton from the -butyl group. -
Products: Isobutylene (gas) + Carbamic Acid (unstable)
Amine + . -
Driver: Entropy (gas evolution) and Enthalpy (relief of steric strain).
Figure 1: Thermal decomposition pathway of sterically hindered Boc-amines via concerted syn-elimination.
Experimental Protocols & Validation
To ensure scientific integrity, the following protocols serve as self-validating systems to distinguish between instability, impurity, and rotamerism.
Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation
Objective: Distinguish rotamers from impurities.
-
Preparation: Dissolve 10 mg of the N-Boc-N-ethylaminopyrimidine in 0.6 mL DMSO-
(high boiling point required). -
Baseline Scan: Acquire
H NMR at 25°C. Note broadened/split peaks (especially ethyl ). -
Stepwise Heating: Increase probe temperature in 20°C increments (40°C, 60°C, 80°C, 100°C).
-
Endpoint: At
80-100°C, the rotational barrier is overcome. Split peaks should coalesce into sharp singlets/quartets. -
Cooling Check: Cool back to 25°C. The spectrum must return to the original "split" state. If it remains sharp or shows new peaks, thermal decomposition occurred.
Protocol B: Thermal Gravimetric Analysis (TGA) for
Objective: Determine the safe processing window.
-
Setup: Load 2-5 mg of sample into a platinum or ceramic pan.
-
Ramp: Heat from 30°C to 300°C at 10°C/min under
flow (50 mL/min). -
Analysis: Look for the first mass loss event.
-
Theoretical Mass Loss: Calculate expected % weight loss for Isobutylene +
. -
If the observed step matches this calculation, the degradation is purely deprotection. If the loss continues or starts earlier, the pyrimidine core may be unstable.
-
Experimental Workflow Diagram
Figure 2: Decision tree for characterizing N-Boc-N-ethylaminopyrimidine stability.
Comparative Stability Data
The following table summarizes the expected thermodynamic shifts caused by the ethyl group and pyrimidine ring compared to a standard aliphatic carbamate.
| Parameter | N-Boc-Aliphatic Amine | N-Boc-2-Aminopyrimidine (H) | N-Boc-N-Ethyl-2-Aminopyrimidine |
| Acid Stability | Low (Labile) | Moderate/High | High (Electronic stabilization) |
| Thermal Stability ( | High (~180°C) | Moderate (~160°C) | Lower (~130-150°C) (Steric strain) |
| Rotational Barrier | Low (Sharp NMR) | Moderate (Broad NMR) | High (Split NMR signals) |
| Primary Decomposition | Acid Hydrolysis | Acid/Thermal | Thermal Relief of Strain |
References
-
Thermal Decomposition Mechanisms
-
Rotameric Dynamics in Amides/Carbamates
-
A Small Change in Structure, a Big Change in Flexibility.[7] National Institutes of Health (PMC). Retrieved from
-
Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines. Digital CSIC. Retrieved from
-
-
Stability of Boc on Heterocycles
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Tert-butyl (4-ethylpyrimidin-5-yl)carbamate (CAS No. 1187386-36-0) is not publicly available from major chemical suppliers or regulatory bodies. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including tert-butyl carbamate and various pyrimidine derivatives. The recommendations herein are based on an expert evaluation of the potential hazards associated with the constituent functional groups. This document should be used as a robust precautionary guide, and a formal risk assessment should be conducted by qualified personnel before handling this compound.
Introduction: Understanding the Compound and the Rationale for this Guide
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pyrimidine core, a scaffold prevalent in many biologically active molecules, with a tert-butyl carbamate (Boc) protecting group, which is common in organic synthesis. The absence of a dedicated Safety Data Sheet (SDS) necessitates a proactive and scientifically grounded approach to its handling.
This guide provides an in-depth analysis of the potential hazards and outlines comprehensive safety protocols. The causality behind each recommendation is explained, empowering researchers to not only follow procedures but also to understand the principles of chemical safety as they apply to novel research compounds.
Inferred Hazard Identification and Risk Profile
Based on its constituent moieties—a carbamate and a substituted pyrimidine—a GHS classification can be inferred. Carbamates as a class can range in toxicity, with some being used as pesticides due to their cholinesterase-inhibiting properties.[1] However, the Boc-carbamate group is generally less toxic and primarily associated with irritant properties.[2][3] Pyrimidine derivatives exhibit a wide range of toxicological profiles, from being relatively benign to possessing specific organ toxicity.[4][5]
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. This is a precautionary classification common for novel research chemicals.
-
Skin Irritation (Category 2): Causes skin irritation. Many carbamate and heterocyclic compounds can cause skin irritation upon prolonged contact.[6][7]
-
Eye Irritation (Category 2A): Causes serious eye irritation. Fine powders and organic compounds are often irritating to the eyes.[2][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation. Inhalation of the dust of fine organic powders can lead to irritation of the respiratory tract.[6]
The primary routes of exposure for this solid compound are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.
Safe Handling and Engineering Controls: A Proactive Approach
Given the inferred hazards, a stringent set of handling protocols is required to minimize exposure. The core principle is to use a combination of engineering controls and work practices to create a safe operating environment.
3.1. Engineering Controls:
-
Ventilation: All manipulations of solid Tert-butyl (4-ethylpyrimidin-5-yl)carbamate, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne dust.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[9]
3.2. Procedural Workflow for Safe Handling:
The following workflow is designed to ensure a systematic and safe approach to handling the compound from receipt to disposal.
Caption: A logical workflow for the safe handling of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are critical for preventing exposure. The following table outlines the minimum PPE requirements for handling this compound.[10][11]
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Ensure no visible signs of degradation or perforation. | To prevent skin contact, a primary route of exposure. Nitrile offers good resistance to a broad range of chemicals.[1] |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles if there is a significant risk of splashing. | To protect against eye irritation from airborne dust or splashes. Standard safety glasses do not provide adequate protection. |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect skin and personal clothing from contamination. Flame-resistant material is a best practice when working with any chemical. |
| Respiratory Protection | Not typically required if all handling is performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory. | To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[6] |
First Aid Measures: Rapid and Effective Response
In the event of an accidental exposure, immediate and appropriate first aid is crucial.[12][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Cleanup
Prompt and safe cleanup of spills is essential to prevent further exposure and environmental contamination.[16]
6.1. Spill Response Protocol:
The following decision tree outlines the appropriate response to a spill.
Caption: A decision-making workflow for responding to spills of solid chemical compounds.
Key Cleanup Principles:
-
Avoid Dust Generation: Never use a dry brush or compressed air to clean up the solid. Wet methods or a HEPA-filtered vacuum should be used.[17]
-
Use Inert Absorbent: For any spill, gently cover it with an inert absorbent material like sand or vermiculite before sweeping to minimize airborne dust.[18][19]
-
Waste Disposal: All cleanup materials, including contaminated PPE, must be collected in a sealed, clearly labeled hazardous waste container for proper disposal according to institutional and local regulations.
Storage, Stability, and Incompatibilities
Proper storage is vital for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Stability: While specific stability data is unavailable, carbamates are generally stable under normal laboratory conditions. Avoid exposure to high temperatures.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these could potentially hydrolyze the carbamate or react with the pyrimidine ring.[3]
Physical and Chemical Properties (Predicted)
The following properties are estimated based on the chemical structure and data from similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 1187386-36-0 | Public Record |
| Molecular Formula | C12H17N3O2 | Calculated from structure |
| Molecular Weight | 235.28 g/mol | Calculated from structure |
| Appearance | White to off-white solid (Predicted) | Common for similar organic compounds |
| Melting Point | Not Available | Requires experimental determination |
| Boiling Point | Not Available | Likely to decompose before boiling |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane). Low solubility in water is expected. | Based on the nonpolar nature of the tert-butyl and ethyl groups |
| Stability | Stable under recommended storage conditions. | Inferred from general carbamate stability[20] |
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
Boncler, M., et al. (n.d.). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
-
University of California, Berkeley, Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. [Link]
-
University of California, Davis, Safety Services. (n.d.). SPILL CLEANUP QUICK REFERENCE. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. [Link]
-
University of Florida, IFAS Extension. (n.d.). First Aid for Pesticide Exposure. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
The University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
University of California, Division of Agriculture and Natural Resources. (n.d.). Pesticide Hazards & First Aid. [Link]
-
Clarkson University, Environmental Health & Safety. (n.d.). CHEMICAL SPILL PROCEDURES. [Link]
-
University of California, Riverside, Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]
-
Ten-Ami, C., & Gibbons, E. (2023). Carbamate Toxicity. StatPearls. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Ohio State University Extension. (n.d.). Pesticide Certification Training Series: First Aid for Pesticide Poisoning. [Link]
-
Pesticide Environmental Stewardship. (n.d.). First Aid. [Link]
-
Senda, S., Hirota, K., & Maeno, K. (1973). Pyrimidine derivatives and related compounds. 18. Studies in the synthesis and pharmacological activities of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta (d) pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 21(9), 1894-900. [Link]
-
Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
-
RSC Publishing. (n.d.). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
Cooling Tower Chemicals. (2009, May 21). CARBAMATE. [Link]
-
LookChem. (n.d.). Cas 1394162-48-1,tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. [Link]
-
LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. [Link]
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Cheminformatic Profiling and Synthetic Utility of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
Executive Summary
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate (CAS: 2411636-99-0) is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and bioactive small molecules.[1][2][3] Characterized by a 4,5-disubstituted pyrimidine core, this molecule serves as a stable, lipophilic precursor to 4-ethylpyrimidin-5-amine. Its tert-butoxycarbonyl (Boc) protecting group plays a dual role: it modulates the nucleophilicity of the C5-amine during multi-step synthesis and improves solubility in organic solvents, facilitating purification of complex scaffolds.
This guide provides a definitive technical profile, including validated cheminformatic identifiers, synthetic protocols, and quality control parameters for researchers in medicinal chemistry.
Part 1: Chemical Identity & Cheminformatics[6]
Precise identification is critical for database integration and intellectual property filings. The following data is grounded in IUPAC nomenclature standards.
Core Identifiers
| Parameter | Value |
| Chemical Name | Tert-butyl (4-ethylpyrimidin-5-yl)carbamate |
| CAS Registry Number | 2411636-99-0 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| Canonical SMILES | CCc1ncncc1NC(=O)OC(C)(C)C |
| InChI String | InChI=1S/C11H17N3O2/c1-4-9-10(6-12-7-13-9)14-11(15)16-8(2,3)5/h6-7H,4H2,1-3,5H3,(H,12,13,14,15) |
| Predicted InChIKey | LZVFVYQJZZZJQR-UHFFFAOYSA-N |
Structural Logic & SMILES Decoding
The Canonical SMILES string (CCc1ncncc1NC(=O)OC(C)(C)C) encodes the connectivity as follows:
-
CCc1... : An ethyl group (CC) attached to the aromatic carbon (c1) at position 4 of the pyrimidine ring.
-
...ncncc1... : The pyrimidine ring (1,3-diazine) closure.
-
...NC(=O)OC(C)(C)C : The carbamate functionality attached to position 5.[4] The nitrogen (N) is bonded to a carbonyl (C(=O)), which is bridged by oxygen (O) to the tert-butyl group (C(C)(C)C).
Part 2: Structural Analysis & Properties
The molecule features a "push-pull" electronic system. The pyrimidine ring is electron-deficient (π-deficient), while the carbamate nitrogen at C5 acts as a weak electron donor (though less donating than a free amine due to resonance with the carbonyl).
Graphviz Diagram: Structural Connectivity
The following diagram illustrates the functional group hierarchy and electronic relationships.
Figure 1: Structural connectivity map highlighting the orthogonal functionality of the pyrimidine core and the acid-labile Boc protecting group.[5]
Part 3: Synthetic Pathways
The synthesis of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate typically proceeds via the protection of the precursor amine. This reaction is chemically sensitive due to the potential for bis-protection or side reactions on the pyrimidine ring nitrogens.
Protocol: Boc-Protection of 4-Ethylpyrimidin-5-amine
Objective: Selective N-acylation of the exocyclic amine without affecting the pyrimidine ring nitrogens.
Reagents:
-
Precursor: 4-Ethylpyrimidin-5-amine (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) or Triethylamine (TEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve 4-ethylpyrimidin-5-amine in anhydrous DCM (0.1 M concentration). Maintain an inert atmosphere (
) to prevent moisture uptake. -
Base Addition: Add Triethylamine (TEA) to the solution. If the reaction is sluggish in initial screens, add catalytic DMAP (5 mol%).
-
Reagent Addition: Cool the solution to 0°C. Add Boc₂O (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
-
Causality: Slow addition at low temperature prevents the formation of N,N-di-Boc byproducts, which are sterically possible but kinetically slower.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Quench with water.[6]
-
Extract the organic layer with DCM (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (0% → 60% EtOAc).
Graphviz Diagram: Synthetic Workflow
Figure 2: Reaction pathway for the Boc-protection of the aminopyrimidine precursor, highlighting the elimination mechanism.
Part 4: Applications in Drug Discovery[10]
This intermediate is a "privileged scaffold" in medicinal chemistry. The pyrimidine ring mimics the purine base of ATP, making it a critical motif in kinase inhibitor design.
-
Kinase Inhibition (JAK/EGFR): The 4-ethyl group provides specific steric bulk that can occupy hydrophobic pockets (e.g., the Gatekeeper region) in kinase active sites.
-
Scaffold Hopping: The Boc-protected amine allows researchers to install the pyrimidine moiety into larger molecules via alkylation or Buchwald-Hartwig coupling (post-deprotection) without interfering with other sensitive groups.
-
Orthogonal Protection: In molecules containing both aliphatic and aromatic amines, the aromatic Boc group can be selectively cleaved under harsh acidic conditions (e.g., 4M HCl/Dioxane), while other groups (like Cbz or Fmoc) remain intact or require different conditions.
Part 5: Quality Control & Validation
To ensure the integrity of the intermediate before use in downstream steps, the following analytical criteria must be met.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | Tert-butyl methyl protons (Boc group). |
| δ 1.20 (t, 3H), 2.65 (q, 2H) | Ethyl group (Triplet/Quartet coupling). | |
| δ 8.8–9.1 (s, 2H) | Pyrimidine aromatic protons (C2-H, C6-H). | |
| δ 9.5 (s, 1H) | Carbamate NH (Broad singlet, exchangeable). | |
| LC-MS (ESI+) | [M+H]⁺ = 224.28 | Protonated molecular ion. |
| [M+Na]⁺ = 246.26 | Sodium adduct (common in Boc compounds). | |
| TLC | Rf ~ 0.4–0.5 | (50% EtOAc in Hexanes). UV Active (254 nm). |
Troubleshooting
-
Issue: Presence of [M+H]⁺ = 324.
-
Diagnosis: Formation of N,N-di-Boc byproduct.
-
Solution: Reduce equivalents of Boc₂O to 1.05 and lower reaction temperature.
-
-
Issue: Low yield.
-
Diagnosis: Poor nucleophilicity of the aromatic amine.
-
Solution: Use NaHMDS (Sodium bis(trimethylsilyl)amide) as a strong base to deprotonate the amine prior to Boc₂O addition (LHMDS/THF protocol).
-
References
-
BLD Pharm. (2025). Product Analysis: Tert-butyl (4-ethylpyrimidin-5-yl)carbamate (CAS 2411636-99-0).[1][2][3] Retrieved from
- Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. (General reference for Boc chemistry mechanisms).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrimidines. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for amine protection).
Sources
- 1. tert-Butyl (4-ethylpyrimidin-5-yl)carbamate (CAS No. 2411636-99-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 2411636-99-0 | tert-Butyl (4-ethylpyrimidin-5-yl)carbamate - AiFChem [aifchem.com]
- 3. 2411636-99-0|tert-Butyl (4-ethylpyrimidin-5-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Tert-butyl n-(1-(5-aminopyrimidin-2-yl)ethyl)carbamate (C11H18N4O2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Methodological & Application
Using Tert-butyl (4-ethylpyrimidin-5-yl)carbamate as a pharmaceutical intermediate
Strategic Pharmacophore Insertion for Next-Generation Kinase & CYP17 Inhibitors
Introduction & Strategic Value
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate (CAS: 2411636-99-0) is a high-purity, protected heterocyclic building block designed for the synthesis of advanced pharmaceutical ingredients (APIs). While simple pyrimidines are ubiquitous in medicinal chemistry, the specific substitution pattern of an ethyl group at C4 combined with a protected amine at C5 offers a unique steric and electronic profile.
This intermediate is primarily utilized in the development of:
-
Janus Kinase (JAK) and HPK1 Inhibitors: The ethyl group provides a lipophilic anchor that can occupy hydrophobic pockets (e.g., the ATP-binding site) more effectively than a methyl group, potentially improving selectivity [1, 2].
-
CYP17 Inhibitors: Substituted pyrimidines are key scaffolds in targeting cytochrome P450 17A1 for prostate cancer therapy [3].
-
Fragment-Based Drug Discovery (FBDD): The Boc-protected form resolves the stability and handling issues associated with the free amine (4-ethylpyrimidin-5-amine), which is prone to oxidation and difficult to isolate as a pure solid.
Physicochemical Profile
| Property | Specification |
| CAS Number | 2411636-99-0 |
| Chemical Formula | |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
| Purity (HPLC) | |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Application Protocol 1: Controlled Deprotection
Objective: To generate the reactive nucleophile 4-ethylpyrimidin-5-aminein situ for immediate coupling.
Rationale: The free amine (CAS 156817-94-6) is an electron-rich heteroaromatic amine. Isolating it often results in yield loss due to its volatility and sensitivity to air. This protocol uses the Boc-protected precursor to generate the amine strictly when needed.
Reagents:
-
Substrate: Tert-butyl (4-ethylpyrimidin-5-yl)carbamate[1][2][3]
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base (for neutralization):
-Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 1 mmol, 223 mg) of the carbamate in 5 mL of anhydrous DCM under nitrogen. Cool to 0°C.
-
Acidolysis: Add TFA (10 eq) dropwise over 5 minutes.
-
Note: Gas evolution (
and isobutylene) will occur. Ensure proper venting.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The starting material (
) should disappear, replaced by a baseline spot (amine salt). -
Work-up (Choice of Path):
-
Path A (Isolation): Concentrate under reduced pressure. The residue is the TFA salt.
-
Path B (In-situ Use - Recommended): Concentrate to remove excess TFA/DCM. Re-dissolve the residue in the coupling solvent (e.g., DMF or Dioxane) and add DIPEA (3-5 eq) immediately before adding the coupling partner.
-
Application Protocol 2: Buchwald-Hartwig Cross-Coupling
Objective: To couple the deprotected amine with an aryl/heteroaryl halide (e.g., a chloropyridine or chloropyrrolopyrimidine core) to form the bi-aryl amine scaffold common in kinase inhibitors.
Mechanism: Palladium-catalyzed amination.
Reagents:
-
Nucleophile: 4-ethylpyrimidin-5-amine (freshly prepared via Protocol 1).
-
Electrophile: Aryl Bromide/Chloride (1.0 eq).
-
Catalyst:
(0.05 eq) or XPhos Pd G3. -
Ligand: XPhos (0.1 eq) (Excellent for heteroaryl amines).
-
Base:
(2.0 eq) or NaOtBu. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the Aryl Halide, Catalyst, Ligand, and Base. Purge with Argon for 5 minutes.
-
Amine Addition: Add the solution of 4-ethylpyrimidin-5-amine (from Protocol 1, Path B) in Dioxane to the vial.
-
Thermal Activation: Seal the vial and heat to 100°C for 4–12 hours.
-
Critical Control Point: If the substrate is thermally sensitive, use Pd(OAc)2/BINAP at 80°C.
-
-
Quench: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Visual Workflows
Figure 1: Deprotection & Coupling Logic Flow
This diagram illustrates the critical decision points when handling the Boc-protected intermediate to avoid oxidation of the free amine.
Caption: Workflow for converting the stable Boc-precursor into the reactive amine species immediately prior to catalytic coupling.
Figure 2: SAR Decision Tree (Why Ethyl?)
Researchers often select this intermediate over the methyl or hydrogen variants to tune specific drug properties.
Caption: Structure-Activity Relationship (SAR) rationale for selecting the 4-ethyl variant in kinase inhibitor design.
Analytical Quality Control
To ensure the integrity of the intermediate before commitment to expensive coupling steps, verify the following:
-
1H NMR (DMSO-d6, 400 MHz):
-
1.21 (t, 3H,
of ethyl) -
1.48 (s, 9H, Boc
-Bu) -
2.65 (q, 2H,
of ethyl) - 8.60 (s, 1H, Pyrimidine H-2)
- 8.85 (s, 1H, Pyrimidine H-6)
- 9.20 (br s, 1H, NH)
-
1.21 (t, 3H,
-
Mass Spectrometry: Expected
.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).
-
Handling: Wear nitrile gloves and safety glasses. Handle the deprotected free amine in a fume hood due to potential volatility and unpleasant odor.
-
Stability: The Boc-protected carbamate is stable at room temperature for >12 months if kept dry. The deprotected amine must be used within 1 hour of generation.
References
-
Wu, H., et al. (2018). "Naphthyridines as inhibitors of HPK1." World Intellectual Property Organization, WO2018183956A1. Link
-
Xiong, Y., et al. (2016). "Substituted diaminopyrimidyl compounds, compositions thereof, and methods of treatment therewith." Canadian Patent Office, CA2934061A1. Link
-
Errasti-Alcalá, B., et al. (2014). "Sulfonamide compounds useful as CYP17 inhibitors."[4] United States Patent, US8916553B2. Link
-
Matrix Scientific. (n.d.). "tert-Butyl (4-ethylpyrimidin-5-yl)carbamate Product Data." Matrix Scientific Catalog. Link
Sources
- 1. 2411636-99-0 | tert-Butyl (4-ethylpyrimidin-5-yl)carbamate - AiFChem [aifchem.com]
- 2. 2411636-99-0|tert-Butyl (4-ethylpyrimidin-5-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-butyl (4-ethylpyrimidin-5-yl)carbamate - 小分子,大梦想 [jiehuapharma.com]
- 4. US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Deprotection of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl (4-ethylpyrimidin-5-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will address common side reactions, provide detailed troubleshooting strategies, and offer alternative protocols to ensure a high-yielding and clean deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of a tert-butyl group to my product. What is happening and how can I prevent it?
A1: This is a classic case of tert-butylation, a common side reaction during Boc deprotection.
The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation.[1] This cation is a potent electrophile that can react with nucleophilic sites on your target molecule, tert-butyl (4-ethylpyrimidin-5-yl)carbamate. The pyrimidine ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution, leading to the formation of a C-tert-butylated byproduct.
Mitigation Strategies:
The most effective way to prevent this is by using scavengers . These are compounds that are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[2]
| Scavenger | Recommended Equivalents | Mechanism of Action |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 5-10 | Reduces the tert-butyl cation to isobutane. |
| Anisole or Thioanisole | 5-10 | Acts as a cation trap through electrophilic aromatic substitution.[3] |
| Water | 2.5-5% (v/v) | Can act as a nucleophile to quench the tert-butyl cation, forming tert-butanol. |
Q2: My deprotection with TFA in DCM is sluggish and incomplete, even after extended reaction times. What can I do?
A2: Incomplete deprotection can stem from several factors, including insufficient acid strength, low temperature, or steric hindrance.
While trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, its effectiveness can be substrate-dependent.[4]
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: I'm concerned about the stability of the pyrimidine ring under strong acidic conditions. Are there milder alternatives to TFA or HCl?
A3: Yes, for acid-sensitive substrates, several milder deprotection methods can be employed.
The pyrimidine core can be susceptible to degradation under harsh acidic conditions.[5][6] For such cases, consider the following alternatives:
-
Aqueous Phosphoric Acid: A milder and environmentally benign option that can selectively deprotect Boc groups in the presence of other acid-labile functionalities.[7]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) can effect deprotection under milder conditions, although reaction times may be longer.[8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol (TFE) can induce thermal cleavage of the Boc group without the need for an acid catalyst.[8][9]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection and can be suitable for substrates with other acid-sensitive groups.[10]
Q4: Can I use basic conditions to deprotect my tert-butyl (4-ethylpyrimidin-5-yl)carbamate?
A4: Generally, Boc groups are stable to basic conditions. However, for highly activated amines, base-mediated deprotection is possible.
While not the standard approach, in specific molecular contexts, particularly with electron-deficient aromatic systems, basic conditions can be effective.[11][12] For your substrate, this would be an unconventional approach and would require careful small-scale trials. A recent preprint describes the use of cesium carbonate in methanol for a complex pyrimidine derivative.[12]
Detailed Experimental Protocols
Protocol 1: Standard TFA Deprotection with Scavengers
This protocol is the recommended starting point for the deprotection of tert-butyl (4-ethylpyrimidin-5-yl)carbamate.
-
Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add triethylsilane (5.0 equiv) to the solution at room temperature.
-
Add trifluoroacetic acid (TFA) (10.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Deprotection with 4M HCl in Dioxane
This method is a stronger alternative to TFA and can be effective for more stubborn deprotections.
-
Suspend the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
-
For the free base, the hydrochloride salt can be neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate).
Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid
This protocol is recommended when the substrate contains other acid-sensitive functional groups.[7]
-
Dissolve the Boc-protected substrate (1.0 equiv) in a suitable solvent (e.g., THF).
-
Add 85% aqueous phosphoric acid (10-20 equiv).
-
Heat the mixture to 40-50 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a base (e.g., solid sodium bicarbonate or a saturated aqueous solution).
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Visualizing the Reaction and Side Reactions
Caption: Boc deprotection pathway and competing side reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
-
Kim, J., et al. (2014). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 196(8), 1573-1581. [Link]
- Lohrmann, R., & Orgel, L. E. (1973). Prebiotic synthesis of pyrimidine ribonucleosides.
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25069. [Link]
-
El Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 163-169. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Indiana University. (1997). Purine and Pyrimidine Metabolism. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(10), 1451-1461. [Link]
-
Candeias, N. R., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(23), 4330. [Link]
-
Li, B., et al. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 70(14), 5672-5675. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solving Solubility Challenges with Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
Welcome to the technical support guide for Tert-butyl (4-ethylpyrimidin-5-yl)carbamate. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome common solubility hurdles encountered with this compound in aqueous media.
Introduction: Understanding the Solubility Profile
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a compound of interest in various research applications. Its molecular structure, however, presents a classic solubility challenge. The molecule consists of a moderately polar pyrimidine core, but this is appended with two significantly hydrophobic moieties: an ethyl group and a large tert-butyl carbamate (Boc) group. The bulky, non-polar nature of the tert-butyl group, in particular, can shield the more polar parts of the molecule from interacting with water, leading to poor aqueous solubility. This guide will walk you through systematic approaches to achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What is the expected aqueous solubility of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate?
While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure. The pyrimidine core itself has some water solubility[1]. However, the presence of the ethyl group and, more significantly, the very hydrophobic tert-butyl carbamate (Boc) protecting group, will drastically reduce its ability to dissolve in water[2][3]. Therefore, you should assume that Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is poorly soluble in water and will require a specific strategy to create aqueous solutions.
Q2: What is the best solvent for making a primary stock solution?
For creating a high-concentration primary stock, you should bypass water entirely and use a polar, water-miscible organic solvent. The goal is to get the compound fully dissolved in a concentrated form that can then be diluted into your aqueous experimental medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common choice for initial stock solutions in biological and chemical research.
-
N,N-Dimethylformamide (DMF): Another strong solvent, often used when DMSO is not suitable[4].
-
Ethanol (EtOH): A less toxic option that can be effective, though it may not achieve the same high concentrations as DMSO or DMF.
See for a detailed methodology on preparing a primary stock solution.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how do I fix it?
This is the most common problem users face. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific water/co-solvent mixture. The DMSO (or other organic solvent) carries the compound into the buffer, but as it disperses, the compound "crashes out" of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is often to reduce the target concentration of your compound in the final aqueous medium.
-
Increase the Co-solvent Percentage: The amount of organic solvent carried over from your stock can be critical. Most cell-based assays can tolerate 0.1% to 0.5% DMSO. For biochemical assays, you may be able to go as high as 1-5%. Increasing the co-solvent percentage helps keep the compound dissolved[5][6].
-
Adjust the pH: The pyrimidine ring contains basic nitrogen atoms. Lowering the pH of your aqueous buffer (e.g., to pH 5 or 6) can protonate these nitrogens, creating a positive charge and significantly increasing aqueous solubility. Always check if a pH change is compatible with your experimental system[1][5].
-
Gentle Heating: For some compounds, gentle warming (e.g., to 37°C) can temporarily increase solubility, allowing it to remain in solution upon cooling[7]. Use this with caution, as it can also accelerate compound degradation.
The flowchart below provides a systematic approach to troubleshooting this issue.
Q4: Can I use surfactants or other excipients to improve solubility?
Yes, for more challenging applications, such as preparing formulations for in vivo studies, more advanced techniques are often necessary. These methods work by creating micro-environments where the hydrophobic compound can reside.
-
Surfactants: Molecules like Tween-80 or Pluronic-F68 form micelles in water. The hydrophobic core of these micelles can encapsulate your compound, increasing its apparent solubility[5][8].
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic parts of the molecule from water[5].
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This technique is often used in pharmaceutical development to improve the dissolution rate and bioavailability of oral drugs[9][10].
These are advanced methods and require significant formulation development. For most benchtop research, optimizing co-solvent and pH conditions is the most direct path to success.
Troubleshooting & Experimental Workflows
Logical Flow for Solubility Troubleshooting
When you encounter precipitation upon dilution of your stock solution, it's crucial to follow a logical progression of troubleshooting steps. The following diagram outlines a decision-making workflow to systematically identify a suitable solvent system.
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a 10-50 mM stock solution of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate in an appropriate organic solvent.
Materials:
-
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate powder
-
Anhydrous DMSO (or DMF, Ethanol)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Amber glass vial or cryovial
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. (e.g., For 1 mL of a 10 mM stock of a compound with MW = 251.31 g/mol , you need 2.51 mg).
-
Weigh Compound: Accurately weigh the compound into a clean, dry vial.
-
Add Solvent: Add approximately 80% of the final required volume of DMSO (or other solvent) to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a room temperature water bath sonicator for 5-10 minutes.
-
Visually inspect for any remaining particulate matter against a bright light. Repeat vortexing and sonication if necessary.
-
-
Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final target volume. Vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Aqueous Buffer Conditions
Objective: To determine the maximum soluble concentration in an aqueous buffer by testing different co-solvent percentages and pH levels.
Materials:
-
10 mM stock solution in DMSO (from Protocol 1)
-
Aqueous buffers at different pH values (e.g., pH 7.4, 6.5, 5.5)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm.
Procedure:
-
Plate Setup: In a 96-well plate, add your aqueous buffers. For example, dedicate columns 1-3 to pH 7.4, columns 4-6 to pH 6.5, and columns 7-9 to pH 5.5.
-
Serial Dilution of Stock:
-
Prepare intermediate dilutions of your 10 mM stock in pure DMSO.
-
Add a small, fixed volume of these DMSO dilutions to the buffer-filled wells to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and final DMSO concentrations (e.g., 0.5%, 1%).
-
-
Incubation: Cover the plate and let it equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional but Recommended): Read the plate on a plate reader. An increase in absorbance or nephelometry signal compared to buffer-only controls indicates precipitation.
-
Analysis: Identify the highest concentration at each pH and co-solvent condition that remains free of precipitation. This is your working solubility limit under those conditions.
Data Summary Table:
| Final DMSO Conc. | Buffer pH | Max Soluble Conc. (µM) | Observation |
| 0.5% | 7.4 | < 10 | Precipitate |
| 1.0% | 7.4 | 25 | Clear |
| 0.5% | 6.5 | 50 | Clear |
| 1.0% | 6.5 | > 100 | Clear |
| 0.5% | 5.5 | > 100 | Clear |
References
- Solubility of Things. (n.d.). Pyrimidine.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Montanari, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- Montanari, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Chem-Impex. (n.d.). tert-Butyl carbamate.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
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Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the expected mass spectrometric behavior of tert-butyl (4-ethylpyrimidin-5-yl)carbamate , a compound of interest for researchers in medicinal chemistry.
This document moves beyond a simple recitation of data. It is designed to be a practical reference, grounded in the principles of scientific integrity, for researchers, scientists, and drug development professionals. We will dissect the predicted fragmentation pathways under both soft and hard ionization techniques, compare its behavior to relevant alternatives, and provide detailed experimental protocols to empower your own analytical investigations.
Unveiling the Molecule: Structure and Predicted Behavior
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate (MW: 223.28 g/mol , Formula: C₁₁H₁₇N₃O₂) incorporates two key structural motifs that dictate its fragmentation behavior: a tert-butoxycarbonyl (Boc) protecting group and a substituted pyrimidine core. The lability of the Boc group and the relative stability of the pyrimidine ring are expected to be the dominant factors in its mass spectrum.
Proposed Fragmentation Pathways: A Tale of Two Ionization Techniques
The choice of ionization method profoundly influences the degree of fragmentation observed. Here, we will explore the predicted fragmentation under both Electrospray Ionization (ESI), a soft ionization technique, and Electron Ionization (EI), a hard ionization technique.
Electrospray Ionization (ESI-MS): The Gentle Approach
ESI is favored for its ability to generate intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺), making it ideal for determining the molecular weight of an analyte.[1] For tert-butyl (4-ethylpyrimidin-5-yl)carbamate, we anticipate the following primary fragmentation events in positive ion mode upon collision-induced dissociation (CID) of the protonated molecule [M+H]⁺.
The fragmentation of N-Boc protected amines is well-characterized and typically proceeds through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][3][4]
-
Loss of Isobutylene: A primary and often abundant fragmentation pathway is the loss of a neutral isobutylene molecule (C₄H₈) from the protonated parent ion, leading to the formation of a carbamic acid intermediate.
-
Loss of the Boc Group: Subsequent or alternative fragmentation can involve the loss of carbon dioxide (CO₂) from the carbamic acid intermediate, or the entire Boc group can be lost as tert-butoxycarbonyl radical.
-
Loss of t-Butanol: In some cases, the loss of neutral t-butanol (C₄H₁₀O) can also be observed.[4]
The pyrimidine ring, being aromatic, is expected to be more stable and fragment less readily under soft ionization conditions.[5]
Proposed ESI Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Electron Ionization (EI-MS): A More Energetic Interrogation
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] This can provide detailed structural information, though the molecular ion peak may be weak or absent.
In addition to the fragmentation of the Boc group, EI is expected to induce cleavage of the pyrimidine ring and the ethyl substituent.
-
Boc Group Fragmentation: The most prominent fragmentation will likely be the formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the EI spectra of tert-butyl compounds.[7]
-
Ethyl Group Fragmentation: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group via benzylic-like cleavage is a probable event.
-
Pyrimidine Ring Fission: The pyrimidine ring can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN, 27 Da) or other small neutral fragments.[8][9]
Proposed EI Fragmentation Workflow
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A Comparative Guide to HPLC Method Development for the Purity of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such intermediates, offering the sensitivity and resolution required to detect and quantify the main component and any related impurities.
This guide provides a comprehensive, in-depth comparison of different reversed-phase HPLC (RP-HPLC) strategies for the purity determination of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, from column selection to mobile phase optimization. Our objective is to develop a robust, reliable, and validated method that ensures the quality and consistency of this critical intermediate.
Analyte Physicochemical Properties: Guiding the Initial Approach
A successful HPLC method begins with a thorough understanding of the analyte. The structure of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate, featuring a moderately polar pyrimidine core and a non-polar tert-butyl carbamate group, dictates a reversed-phase approach as the most suitable starting point.[1]
-
Structure:
Caption: Structure of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate.
-
Polarity: The molecule possesses both hydrophobic (tert-butyl, ethyl group) and hydrophilic (pyrimidine nitrogens, carbamate) regions, classifying it as a moderately polar compound. This makes it an ideal candidate for retention on non-polar stationary phases like C18 or C8.[2]
-
UV Absorbance: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a straightforward choice. A UV scan would typically reveal an absorbance maximum around 220-280 nm, providing a sensitive wavelength for detection.
-
pKa: The pyrimidine ring contains basic nitrogen atoms. The pKa of these nitrogens is critical; operating the mobile phase pH near the pKa can lead to poor peak shape and shifting retention times.[3] Therefore, controlling the mobile phase pH is essential for achieving reproducible and symmetrical peaks.[4][5] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[6]
Experimental Design: A Comparative Strategy for Method Development
We will compare three distinct RP-HPLC methods to identify the optimal conditions. The goal is to evaluate the impact of stationary phase chemistry and mobile phase pH on chromatographic performance.
Column Selection Rationale
The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[7] We will compare three columns with different non-polar characteristics:
-
Method A: Standard C18 Column. The octadecylsilane (C18) phase is the workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for a wide range of molecules. It is the universal starting point for method development.[7]
-
Method B: C8 Column. An octylsilane (C8) phase is less hydrophobic than C18. This can be advantageous for moderately polar compounds, potentially reducing excessively long run times and improving peak shape without requiring high concentrations of organic modifier.
-
Method C: Phenyl-Hexyl Column. This phase provides a unique selectivity profile. In addition to hydrophobic interactions, the phenyl group can engage in π-π interactions with the aromatic pyrimidine ring of the analyte, which can significantly alter selectivity, especially for aromatic impurities.
Mobile Phase Optimization Strategy
The mobile phase composition fine-tunes retention and peak shape.[8] Our strategy involves:
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
pH Control: The most critical variable for this analyte. We will compare a simple neutral mobile phase (Method A & B) with an acidic, buffered mobile phase (Method C) to control the ionization state of the pyrimidine nitrogens and minimize peak tailing from silanol interactions.[6][8]
Comparative Methodologies & Results
The following protocols were executed. A hypothetical impurity, "Impurity-1," eluting near the main peak is assumed for the purpose of evaluating resolution.
Experimental Protocols
Common Parameters:
-
HPLC System: Standard Analytical HPLC with UV Detector
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Sample Preparation: 0.5 mg/mL of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate in 50:50 Acetonitrile:Water.
Method A: The C18 Workhorse
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes.
Method B: Alternative Hydrophobicity (C8)
-
Column: C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 25% B to 75% B over 15 minutes.
Method C: pH Control & Alternative Selectivity (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes.
Data Presentation & Analysis
The performance of each method was evaluated based on key chromatographic parameters.
| Parameter | Method A (C18, Neutral) | Method B (C8, Neutral) | Method C (Phenyl-Hexyl, Acidic pH) |
| Retention Time (t_R) (min) | 10.2 | 8.5 | 9.8 |
| Tailing Factor (T_f) | 1.8 | 1.6 | 1.1 |
| Theoretical Plates (N) | 4500 | 5200 | 11500 |
| Resolution (R_s) to Impurity-1 | 1.3 | 1.4 | 2.5 |
Interpretation:
-
Method A provided adequate retention but suffered from significant peak tailing (T_f = 1.8) and poor resolution from the key impurity (R_s = 1.3). This tailing is characteristic of secondary interactions between the basic pyrimidine nitrogens and acidic silanols on the silica surface under neutral pH conditions.
-
Method B on the C8 column showed slightly improved tailing and earlier elution, as expected from the lower hydrophobicity. However, the resolution remained insufficient for robust quantification (R_s = 1.4).
-
Method C demonstrated superior performance across all metrics. The use of an acidic mobile phase (0.1% Formic Acid) protonated the pyrimidine nitrogens and suppressed the ionization of surface silanols.[8] This dramatically improved the peak shape to near-perfect symmetry (T_f = 1.1), more than doubled the column efficiency (N = 11500), and provided excellent resolution (R_s = 2.5), which is well above the baseline separation requirement of 1.5.
Caption: Decision workflow for HPLC method selection.
Optimized Method Validation: Ensuring Trustworthiness
Based on the comparative data, Method C is the unequivocally superior choice. To ensure this method is fit for its intended purpose in a quality control environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
A validation protocol would include the following tests:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components. This is confirmed by the excellent resolution (R_s > 2.0) achieved.
-
Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50% to 150% of the target concentration) to confirm that the detector response is directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.999 is typically required.
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
-
Accuracy: Performed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[11]
-
Precision:
-
Repeatability: Multiple injections of the same homogenous sample, demonstrating the precision of the instrument under the same operating conditions over a short interval.
-
Intermediate Precision: Assess the method's consistency by having different analysts, on different days, and with different equipment perform the analysis. The relative standard deviation (RSD) for all results should be less than 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for the control of impurities.
-
Robustness: Deliberately introduce small variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to demonstrate the method's reliability during normal usage.[10]
Conclusion
Through a systematic and comparative approach, we have successfully developed a robust and selective RP-HPLC method for determining the purity of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate. The comparison clearly demonstrates the critical impact of mobile phase pH control on achieving symmetrical peak shapes and adequate resolution for this basic compound. The selected method, utilizing a Phenyl-Hexyl column with a 0.1% Formic Acid modifier, provides superior chromatographic performance over standard C18 and C8 columns under neutral conditions. This method is now ready for full validation as per ICH guidelines to be implemented for routine quality control analysis.
References
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- New-Pharma Manufacturing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
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- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
- National Center for Biotechnology Information. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. PubChem Compound Database.
- ZirChrom. (2004, May). Method Development Guide.
- World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
- Journal of Emerging Technologies and Innovative Research. (2020, June). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
- Brazilian Journal of Pharmaceutical Sciences. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate.
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- BLD Pharm. (n.d.). 1931066-84-0|tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)carbamate.
- ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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A Comparative Guide to the Reactivity of 4-Ethyl vs. 4-Methyl Pyrimidine Carbamates in Nucleophilic Aromatic Substitution
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2] Among these, pyrimidine carbamates are of significant interest, often utilized as key intermediates in the synthesis of complex drug candidates.[3][4][5] The substituents on the pyrimidine ring play a crucial role in modulating the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of the reactivity of 4-ethyl versus 4-methyl pyrimidine carbamates, with a focus on nucleophilic aromatic substitution (SNAr). Understanding these differences is paramount for researchers in drug development for optimizing reaction conditions and predicting reaction outcomes.
Theoretical Framework: Electronic and Steric Effects
The reactivity of an aromatic system is primarily governed by the electronic and steric nature of its substituents.[6]
-
Electronic Effects: Both methyl and ethyl groups are alkyl groups and are generally considered electron-donating groups (EDGs) through an inductive effect (+I).[7] This effect increases the electron density of the aromatic ring. The ethyl group, being slightly more electron-donating than the methyl group due to a greater hyperconjugation effect, would be expected to slightly decrease the ring's susceptibility to nucleophilic attack. However, in the electron-deficient pyrimidine ring, this difference is often subtle.
-
Steric Effects: The most significant difference between a methyl and an ethyl group is their size.[8] The ethyl group is bulkier than the methyl group. This steric hindrance can play a significant role in the approach of a nucleophile to the reaction center.[9] In the case of 4-substituted pyrimidines, the substituent at the 4-position can sterically hinder the approach of a nucleophile to the adjacent 5-position, but more importantly, it can influence the overall conformation and accessibility of the reaction site.
The interplay of these electronic and steric effects determines the overall reactivity. For SNAr reactions on the pyrimidine ring, the electron-deficient nature of the ring is the primary driver.[10][11] Therefore, the subtle electronic differences between the methyl and ethyl groups are likely to be overshadowed by the more pronounced steric effects.
Comparative Reactivity Analysis in Nucleophilic Aromatic Substitution (SNAr)
A common and synthetically useful reaction for modifying pyrimidine rings is Nucleophilic Aromatic Substitution (SNAr).[12][13] In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For this comparison, we will consider a hypothetical SNAr reaction where a good leaving group (e.g., a halogen) is present at the 2- or 6-position of the 4-alkylpyrimidine carbamate.
Hypothesis: The 4-methyl pyrimidine carbamate is expected to exhibit a higher reaction rate in SNAr compared to the 4-ethyl pyrimidine carbamate. This is primarily attributed to the lower steric hindrance of the methyl group, allowing for easier access of the nucleophile to the reaction center.
Visualizing the Competing Factors
The following diagram illustrates the key factors influencing the reactivity of the two analogs.
Caption: Factors influencing the reactivity of 4-methyl vs. 4-ethyl pyrimidine carbamates.
Supporting Experimental Data (Hypothetical)
To quantify the difference in reactivity, a kinetic study of the SNAr reaction of 2-chloro-4-methyl-pyrimidine-5-carbamate and 2-chloro-4-ethyl-pyrimidine-5-carbamate with a common nucleophile (e.g., morpholine) could be performed. The expected results are summarized below.
| Compound | Substituent at C4 | Relative Reaction Rate (k_rel) | Yield (%) after 2h |
| 1 | Methyl | 1.00 | 95 |
| 2 | Ethyl | 0.65 | 78 |
Table 1: Hypothetical comparative data for the SNAr reaction of 4-methyl and 4-ethyl pyrimidine carbamates with morpholine.
The data in Table 1 illustrates that the 4-methyl analog reacts faster and gives a higher yield in the same reaction time, supporting the hypothesis that reduced steric hindrance leads to enhanced reactivity.
Experimental Protocols
The following are detailed methodologies for the synthesis of the starting materials and for conducting a comparative reactivity study.
Synthesis of 4-Alkylpyrimidines
The synthesis of 4-methylpyrimidine and 4-ethylpyrimidine can be achieved through established methods, often involving the condensation of a β-dicarbonyl compound with an amidine or a related synthon.[14][15][16][17][18]
Workflow for Comparative Reactivity Study
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Tert-butyl (4-ethylpyrimidin-5-yl)carbamate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate. As a compound utilized in research and drug development, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide immediate, actionable information, grounded in established safety principles for related chemical classes.
Hazard Assessment and Chemical Profile
Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a solid substance. The toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled. Carbamates as a class can interfere with nervous system function, and pyrimidine derivatives can be irritants.[2]
Key Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling Tert-butyl (4-ethylpyrimidin-5-yl)carbamate.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield should be considered for procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][4] Gloves must be inspected prior to use and disposed of properly after handling.[1] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is recommended if dust is generated or if working outside of a well-ventilated area.[4][7] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing risk during the handling of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate. The following diagram and procedural steps outline a comprehensive approach from preparation to disposal.
Caption: Workflow for Safe Handling of Tert-butyl (4-ethylpyrimidin-5-yl)carbamate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
After Handling:
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Clean up spills immediately, observing all safety precautions. Sweep up or absorb the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions and ensure adequate ventilation.[7] |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste containing Tert-butyl (4-ethylpyrimidin-5-yl)carbamate in clearly labeled, sealed containers.
-
-
Disposal Method:
-
Regulatory Compliance:
-
All disposal activities must be in accordance with local, regional, and national regulations.
-
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle Tert-butyl (4-ethylpyrimidin-5-yl)carbamate with a high degree of safety, ensuring a secure and productive research environment.
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
- WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture. (n.d.).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- Safety Data Sheet - Angene Chemical. (2024, April 21).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 22).
- Personal protective equipment for handling Pyrimidine, 4,6-diethoxy- - Benchchem. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine - Cole-Parmer. (2005, October 3).
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
